Structural Differentiation from 3,5-Dimethoxybenzyl Alcohol
3-(3,5-Dimethoxyphenyl)benzyl alcohol differs fundamentally from its closest monocyclic analog, 3,5-dimethoxybenzyl alcohol (CAS 705-76-0), by incorporating a second phenyl ring that increases molecular weight from 168.19 to 244.28 g·mol⁻¹ (+45.3%), elevates calculated LogP from approximately 1.00 to 2.86, and alters the melting point from 44–49 °C to 48.0–51.0 °C [1]. This biphenyl extension provides a larger, more lipophilic aromatic surface for hydrophobic protein contacts and π-stacking interactions, a feature absent in monocyclic analogs.
ΔLogP ≈ +1.86 (2.86 vs 1.00)
Δmp ≈ +2–6 °C
Larger, more lipophilic scaffold for hydrophobic contacts; monocyclic analog non-interchangeable.
Vendor datasheets; computed LogP – context-dependent.
| Evidence Dimension | Molecular weight, LogP, and melting point – key procurement and formulation parameters |
|---|---|
| Target Compound Data | MW = 244.28 g·mol⁻¹; calc. LogP ≈ 2.86; mp = 48.0–51.0 °C; C15H16O3 |
| Comparator Or Baseline | 3,5-Dimethoxybenzyl alcohol (MW = 168.19 g·mol⁻¹; calc. LogP ≈ 1.00; mp = 44–49 °C; C9H12O3) |
| Quantified Difference | MW +45.3%; ΔLogP ≈ +1.86 units; Δmp ≈ +2–6 °C; one additional phenyl ring |
| Conditions | Physicochemical data from vendor technical datasheets and PubChem computed properties |
Why This Matters
The higher molecular weight and lipophilicity directly affect formulation solubility, membrane permeability, and protein-binding capacity, making the biphenyl scaffold non-interchangeable with monocyclic benzyl alcohols in any application where hydrophobic contacts or extended aromatic surface area are relevant.
- [1] The Good Scents Company. 3,5-Dimethoxybenzyl alcohol – XlogP3-AA: 1.00 (est), MW 168.19. View Source
